Optical Rotation as a Definitive Identifier Against the (R)-(+)-Enantiomer
The (S)-(-)-1-phenyl-1-butanol is definitively distinguished from its enantiomer, (R)-(+)-1-phenyl-1-butanol, by its specific optical rotation. This property is critical for identity verification and quality control [1]. The (S)-enantiomer rotates plane-polarized light to the left, while the (R)-enantiomer rotates it to the right, a direct consequence of their opposing configurations at the chiral center . This difference is quantifiable and is used to calculate enantiomeric excess .
| Evidence Dimension | Specific Optical Rotation |
|---|---|
| Target Compound Data | [α]20/D = -51.0° ± 2° (c = 5% in chloroform) [1] |
| Comparator Or Baseline | (R)-(+)-1-Phenyl-1-butanol: [α]20/D = +48.6° (c = 5% in chloroform) |
| Quantified Difference | Opposite signs of rotation (levorotatory vs. dextrorotatory). Magnitude difference of approximately 2.4° under similar conditions. |
| Conditions | Measurement at 20°C, sodium D-line (589 nm), concentration c = 5 g/100 mL in chloroform. |
Why This Matters
Optical rotation provides a simple, rapid, and definitive analytical method for confirming the identity and chiral purity of the (S)-enantiomer upon receipt and before use, preventing costly errors in stereoselective synthesis.
- [1] Chembase.cn. (S)-(-)-1-苯基-1-丁醇. Retrieved from http://www.chembase.cn/substance-353774.html. View Source
